2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Overview
Description
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Steric Auxiliary in Nitrile Oxide Cycloaddition Chemistry: The compound 2,2-bis(benzotriazol-1-yl)acetonitrile oxide, similar in structure to 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile, has been used in nitrile oxide cycloaddition chemistry. The benzotriazole substituents in this compound act as steric auxiliaries, preventing unwanted dimerization to by-products (Savage & Wernert, 2005).
Coordination and Polymer Chemistry
- Coordination Networks and Solid State Interconversion: The compound 1,4-bis((3,5-dimethylisoxazol-4-yl)methyl)benzene, which shares some structural similarities with the target compound, has been studied in reactions with silver ions. This led to the formation of interpenetrated sheet structures and coordination networks, highlighting its potential in coordination chemistry and material science (Burrows et al., 2010).
Electrochemical Applications
- Electrochromic Polymers: In the field of electrochromic materials, derivatives of similar compounds have been utilized. For instance, electrochemical polymerization of certain donor-acceptor systems in acetonitrile has led to the development of electrochromic polymers that can change color, demonstrating the potential of such compounds in smart materials and display technologies (İçli et al., 2010).
Novel Compounds and Structural Diversity
- Formation of Novel Macrocyclic Compounds: Derivatives of similar chemical structures have been used in the synthesis of new classes of macrocyclic compounds, which could find applications in areas like supramolecular chemistry and molecular recognition (Ahmed et al., 2020).
Properties
IUPAC Name |
2,2-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXKQXAYVQIKY-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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